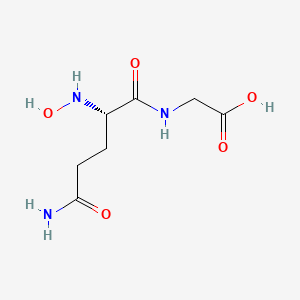
Dinonadecyl 8,8'-(4-hexyl-3-octyl-1,2-phenylene)dioctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dinonadecyl 8,8’-(4-hexyl-3-octyl-1,2-phenylene)dioctanoate typically involves esterification reactions. The process begins with the preparation of the phenylene core, followed by the attachment of the octanoate groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality Dinonadecyl 8,8’-(4-hexyl-3-octyl-1,2-phenylene)dioctanoate.
Analyse Chemischer Reaktionen
Types of Reactions: Dinonadecyl 8,8’-(4-hexyl-3-octyl-1,2-phenylene)dioctanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions may convert the ester groups into alcohols.
Substitution: The phenylene core can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may require reagents like bromine (Br2) or nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Dinonadecyl 8,8’-(4-hexyl-3-octyl-1,2-phenylene)dioctanoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and substitution reactions.
Biology: The compound’s long alkyl chains make it useful in membrane studies and lipid research.
Industry: Used in the production of specialized polymers and as a plasticizer in various materials.
Wirkmechanismus
The mechanism by which Dinonadecyl 8,8’-(4-hexyl-3-octyl-1,2-phenylene)dioctanoate exerts its effects involves interactions with lipid membranes and other hydrophobic environments. The long alkyl chains allow the compound to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. The phenylene core may also interact with specific molecular targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Di(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with similar ester functional groups.
Dioctyl terephthalate (DOTP): Another plasticizer with a similar structure but different alkyl chain lengths.
Diisononyl phthalate (DINP): Similar in function but with different alkyl chain branching.
Uniqueness: Dinonadecyl 8,8’-(4-hexyl-3-octyl-1,2-phenylene)dioctanoate is unique due to its specific combination of long alkyl chains and phenylene core, providing distinct physical and chemical properties. This uniqueness makes it valuable in specialized applications where other plasticizers may not be suitable.
Eigenschaften
CAS-Nummer |
671790-20-8 |
|---|---|
Molekularformel |
C74H138O4 |
Molekulargewicht |
1091.9 g/mol |
IUPAC-Name |
nonadecyl 8-[4-hexyl-2-(8-nonadecoxy-8-oxooctyl)-3-octylphenyl]octanoate |
InChI |
InChI=1S/C74H138O4/c1-5-9-13-17-20-22-24-26-28-30-32-34-36-38-40-49-57-67-77-73(75)63-55-47-42-44-52-60-70-66-65-69(59-51-16-12-8-4)71(61-53-45-19-15-11-7-3)72(70)62-54-46-43-48-56-64-74(76)78-68-58-50-41-39-37-35-33-31-29-27-25-23-21-18-14-10-6-2/h65-66H,5-64,67-68H2,1-4H3 |
InChI-Schlüssel |
CGBNJPUPLHWXBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC1=C(C(=C(C=C1)CCCCCC)CCCCCCCC)CCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12543384.png)
![2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B12543385.png)
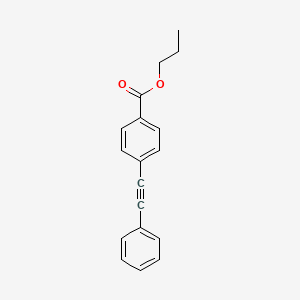
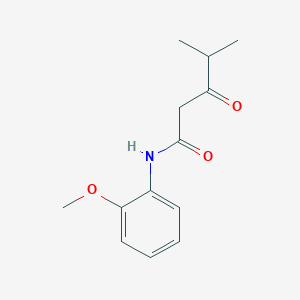
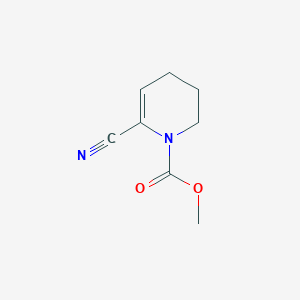

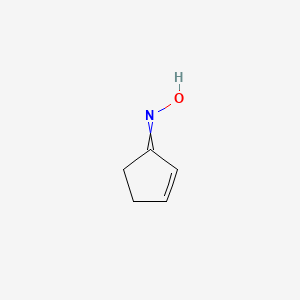
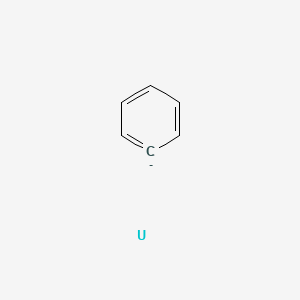
![2-{2-[3-Chloro-4-(propan-2-yl)phenyl]ethyl}-1,4-dimethylbenzene](/img/structure/B12543422.png)
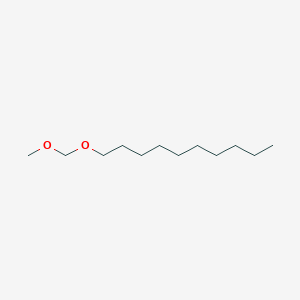
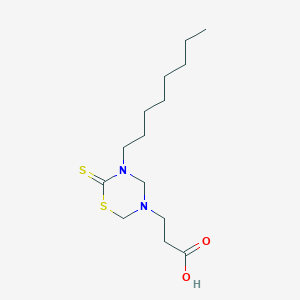
![6-[2-(6-Ethyl-2-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazol-7-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12543449.png)
![2,2,6,6-Tetramethyl-4-[(octa-1,7-dien-3-yl)oxy]piperidine](/img/structure/B12543450.png)
